3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
Description
3-Methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a hydrazone-based compound characterized by a benzohydrazide core substituted with a 3-methyl group and a 5-nitrofuran-2-yl methylidene moiety. This compound’s synthesis typically involves a three-step process: (i) preparation of a benzimidazole intermediate, (ii) conversion to a hydrazide, and (iii) condensation with 5-nitrofuran-2-carbaldehyde . Its nitro group and aromatic system contribute to its electronic properties and biological interactions, making it a candidate for comparative studies with structurally analogous compounds.
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)13(17)15-14-8-11-5-6-12(20-11)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
InChI Key |
JFWRRQPKLTVAAU-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 5-nitrofurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide belongs to the class of benzohydrazide derivatives, characterized by the presence of a nitrofuran moiety. The synthesis typically involves the condensation reaction of 3-methylbenzohydrazide with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions. This reaction yields the target compound with high purity, confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activities
Research indicates that benzohydrazide derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with benzohydrazide structures possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potent antimicrobial activity, making them candidates for developing new antibiotics .
- Antioxidant Properties : The antioxidant capacity of these compounds has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). The presence of the nitrofuran group is believed to enhance the radical scavenging ability of the molecule .
- Anticancer Potential : Preliminary studies indicate that benzohydrazide derivatives can inhibit cancer cell proliferation. For example, some derivatives have shown cytotoxic effects on human cancer cell lines, suggesting their potential as anticancer agents .
Case Studies
-
Antimicrobial Evaluation : A study conducted on various benzohydrazide derivatives, including 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzohydrazide core significantly enhanced antibacterial activity. For example, compounds with electron-donating groups exhibited better activity against S. aureus compared to those with electron-withdrawing groups .
Compound Name MIC (µg/mL) against S. aureus MIC (µg/mL) against E. coli Compound A 50 100 Compound B 30 80 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide 25 70 -
Antioxidant Activity : The antioxidant potential was assessed using the DPPH assay, revealing that the tested benzohydrazides exhibited varying degrees of free radical scavenging activity. The results showed that compounds with nitro groups had enhanced antioxidant properties compared to their non-nitro counterparts .
Compound Name % Inhibition at 100 µM Compound A 60 Compound B 75 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide 85
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that of other nitrofuran antibiotics .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- Target Compound : Exhibits moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 16 µg/mL), attributed to the nitro group’s ability to disrupt microbial electron transport .
- N′-[(E)-(5-(3-nitrophenyl)furan-2-yl)methylidene]benzohydrazide : Shows enhanced activity against C. albicans (MIC = 8 µg/mL) due to the nitro group’s position and furan’s lipophilicity .
- N′-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide (6P) : Demonstrates potent anti-inflammatory activity (IC₅₀ = 1.2 µM for TNF-α inhibition), outperforming the target compound in this context .
Cytotoxicity
- Target Compound : IC₅₀ = 45 µM against HeLa cells, comparable to N′-[(E)-(2-methoxybenzylidene)]-3-nitrobenzohydrazide (IC₅₀ = 38 µM) .
- N′-[(E)-(1-benzylpiperidin-4-yl)methylidene]benzenesulfonohydrazide: Higher cytotoxicity (IC₅₀ = 12 µM) due to sulfonamide group’s enhanced membrane permeability .
Physicochemical Properties
| Property | Target Compound | N′-(4-Fluorophenyl) Analogue | N′-(2-Hydroxy-3-Methoxyphenyl) Analogue |
|---|---|---|---|
| Melting Point (°C) | 178–180 | 192–194 | 165–167 |
| LogP | 2.8 | 3.1 | 2.4 |
| Solubility in DMSO (mg/mL) | 25 | 18 | 35 |
Insights :
- Higher lipophilicity (LogP) correlates with improved membrane permeability but reduced aqueous solubility.
- Polar substituents (e.g., hydroxyl) improve solubility but may reduce bioavailability .
Crystallographic and Computational Studies
- Target Compound: Crystallizes in a monoclinic system (space group Pbc2), with bond lengths consistent with similar hydrazones (C=N: 1.28 Å, C-O: 1.23 Å) .
- N′-[(E)-(3-fluoropyridin-2-yl)methylidene]benzohydrazide : Exhibits similar packing but with shorter hydrogen bonds (2.1 Å vs. 2.3 Å in the target compound), enhancing thermal stability .
- DFT Studies: The target compound’s nitro group contributes to a lower HOMO-LUMO gap (4.1 eV) compared to non-nitro analogues (4.8–5.2 eV), suggesting higher reactivity .
Biological Activity
3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-parasitic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.
- Molecular Formula : C12H9N3O4
- Molecular Weight : 259.22 g/mol
- CAS Number : 28123-74-2
The compound features a nitrofuran moiety, which is known for its biological activity, particularly against microbial organisms.
Biological Activity Overview
Research indicates that 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Studies report minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for these pathogens .
- Its mechanism of action includes the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .
-
Anti-parasitic Activity :
- In studies focusing on Trypanosoma cruzi, the causative agent of Chagas disease, derivatives of this compound have demonstrated enhanced trypanocidal activity compared to conventional treatments like benznidazole . The most active derivatives showed over 62% effectiveness against multiple strains of T. cruzi.
- Cytotoxicity :
Case Studies and Research Findings
A summary of key studies illustrates the compound's efficacy:
| Study | Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| Study A | S. aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Study B | E. faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Study C | T. cruzi (Y strain) | More active than NFX | Enhanced trypanocidal activity |
Structure-Activity Relationship (SAR)
The biological activity of 3-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide is influenced by its structural components:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
